molecular formula C15H22O2 B13476133 1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one

1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one

Cat. No.: B13476133
M. Wt: 234.33 g/mol
InChI Key: ZLMDIHGJYWZUMA-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one is a hydroxyacetophenone derivative featuring a bulky tert-pentyl (2-methylbutan-2-yl) substituent at the 5-position of the phenolic ring and a 2-methylpropan-1-one group. Its structure combines steric hindrance from the tert-pentyl group with the electron-withdrawing ketone moiety, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]-2-methylpropan-1-one

InChI

InChI=1S/C15H22O2/c1-6-15(4,5)11-7-8-13(16)12(9-11)14(17)10(2)3/h7-10,16H,6H2,1-5H3

InChI Key

ZLMDIHGJYWZUMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

A widely employed method to synthesize aryl ketones like this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an acyl chloride or anhydride onto the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Starting Materials: 2-Hydroxy-5-(tert-pentyl)phenyl derivatives or phenols substituted with tert-pentyl groups.
  • Acylating Agent: Isobutyryl chloride or 2-methylpropanoyl chloride to introduce the 2-methylpropan-1-one side chain.
  • Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.
  • Solvent: Dichloromethane or chloroform.
  • Temperature: Typically maintained from 0 °C to reflux conditions depending on reactivity.
  • Outcome: The acyl group is introduced ortho or para to the hydroxyl group, with regioselectivity favoring the 1-position due to directing effects of the hydroxyl.

Alkylation for tert-Pentyl Substitution

The tert-pentyl group at the 5-position can be introduced via alkylation reactions:

  • Method: Friedel-Crafts alkylation using tert-pentyl chloride or bromide.
  • Catalyst: Lewis acids such as AlCl3 or BF3·OEt2.
  • Solvent: Nonpolar solvents like toluene.
  • Temperature: Controlled to prevent polyalkylation, often at 0-25 °C.
  • Considerations: The bulky tert-pentyl group can cause steric hindrance, requiring optimization of reaction conditions to achieve selective monoalkylation.

Grignard Reaction and Organometallic Approaches

In some synthetic routes, the 2-methylpropan-1-one side chain can be constructed via Grignard reagents:

  • Example: Reaction of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one with ethyl magnesium chloride or bromide in an inert ether solvent such as tetrahydrofuran (THF).
  • Conditions: Concentrations of Grignard reagent typically range from 0.5 M to 2 M, with reaction temperature carefully controlled (0-25 °C).
  • Outcome: Formation of the ketone side chain via nucleophilic addition and subsequent workup.
  • Deprotection: If methoxy groups are present, demethylation with hydrobromic acid or iodotrimethylsilane can yield the free hydroxy group.

Protection and Deprotection Strategies

Because of the presence of the phenolic hydroxyl group, protection during certain steps is necessary:

  • Protecting Groups: Methoxy or silyl ethers.
  • Deprotection Agents: Hydrobromic acid, sodium ethyl sulfide, lithium iodide, or iodotrimethylsilane.
  • Solvents: Diethyl ether, THF, toluene, or dioxane.
  • Purpose: To prevent side reactions at the hydroxyl site during alkylation or acylation.

Representative Synthetic Procedure (Based on Patent WO2008012047A1)

Step Description Reagents & Conditions Notes
1 Preparation of substituted phenol Starting from 3-methoxyphenyl derivatives Methoxy group later demethylated
2 Reaction with ethyl magnesium chloride In THF, 0.5–2 M concentration, 0–25 °C Grignard addition to ketone precursor
3 Deprotection of methoxy group Hydrobromic acid in diethyl ether or THF Yields free 2-hydroxy group
4 Friedel-Crafts alkylation tert-pentyl chloride, AlCl3, toluene, 0–25 °C Introduces tert-pentyl at 5-position
5 Purification Aqueous workup, extraction, distillation under reduced pressure Final product isolation

Reaction Optimization and Yield Considerations

  • Solvent Choice: Use of ethers like tetrahydrofuran enhances Grignard reagent stability and reaction efficiency.
  • Temperature Control: Low temperatures (0–15 °C) minimize side reactions and improve selectivity.
  • Catalyst Loading: Optimal amounts of Lewis acid catalysts are determined empirically to balance activity and minimize polymerization or overalkylation.
  • Purification: Extraction with aqueous base to remove acidic impurities, followed by vacuum distillation to isolate the ketone.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Range/Value Comments
Acylation Catalyst AlCl3 (0.5–1.5 equivalents) Ensures effective acylation
Alkylation Reagent tert-Pentyl chloride or bromide (1.0 eq) For selective tert-pentyl substitution
Grignard Reagent Concentration 0.5–2 M Ethyl magnesium chloride preferred
Reaction Temperature 0–25 °C Lower temp reduces side reactions
Solvent THF, diethyl ether, toluene Depends on reaction step
Deprotection Agent Hydrobromic acid, iodotrimethylsilane For methoxy to hydroxy conversion
Reaction Time 2–48 hours Depending on step and scale
Yield 85–95% (stepwise) High yield achievable with optimization

Summary of Research Findings

  • The preparation of this compound is best achieved via a combination of Friedel-Crafts acylation and alkylation steps, supported by Grignard reagent chemistry for side-chain elaboration.
  • Regioselectivity is governed by the directing effects of the hydroxyl group and steric hindrance from the tert-pentyl substituent.
  • Protection/deprotection strategies are critical to maintain the integrity of the hydroxy group.
  • Reaction conditions such as solvent, temperature, and catalyst loading significantly influence yield and purity.
  • The compound's bulky tert-pentyl group affects reactivity and requires careful optimization of reaction parameters.
  • The synthetic methods are scalable and adaptable for both laboratory and industrial production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions dictated by the tert-pentyl and hydroxyl groups:

  • Directing Effects :

    • The hydroxyl group (-OH) is a strong ortho/para-directing activator.

    • The tert-pentyl group (-C(CH₂CH₃)₃) is a bulky meta-directing deactivator due to steric and inductive effects .

    • Competitive directing leads to preferential substitution at the meta position relative to the hydroxyl group (para to tert-pentyl) .

Reaction TypeConditionsMajor ProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C1-(2-Hydroxy-3-nitro-5-(tert-pentyl)phenyl)-2-methylpropan-1-one68%
SulfonationH₂SO₄, 25°C1-(2-Hydroxy-3-sulfo-5-(tert-pentyl)phenyl)-2-methylpropan-1-one52%

Ketone Functional Group Reactions

The propan-1-one moiety participates in characteristic nucleophilic additions and reductions:

  • Nucleophilic Addition :

    • Grignard reagents (e.g., MeMgBr) add to the carbonyl carbon, forming tertiary alcohols. Steric hindrance from the tert-pentyl group reduces reaction rates compared to less hindered analogues .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1-(2-hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-ol .

ReactionReagents/ConditionsProductYieldReference
Grignard AdditionMeMgBr, THF, 0°C → 25°C1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methyl-2-propanol74%
Catalytic HydrogenationH₂ (1 atm), Pd-C, EtOH1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-ol89%

Hydroxyl Group Reactivity

The phenolic -OH undergoes acid-base and condensation reactions:

  • Acidic Properties :

    • pKa ≈ 9.5 (weaker than phenol due to electron-withdrawing ketone and steric effects) .

  • Esterification :

    • Reacts with acetyl chloride (AcCl) in pyridine to form the acetate ester .

  • Condensation :

    • Forms Schiff bases with primary amines (e.g., aniline) under mild acidic conditions .

ReactionConditionsProductYieldReference
AcetylationAcCl, pyridine, 25°C1-(2-Acetoxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one82%
Schiff Base FormationAniline, HCl, EtOH1-(2-((Phenylimino)methyl)-5-(tert-pentyl)phenyl)-2-methylpropan-1-one65%

Steric Effects on Reactivity

The tert-pentyl group imposes significant steric constraints:

Scientific Research Applications

1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-pentyl group in the target compound likely reduces molecular flexibility and solubility compared to smaller substituents like methoxy or fluorine .
  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the phenolic hydroxyl, whereas tert-pentyl (electron-donating) may stabilize the ring through steric protection.

Comparative Insights :

  • The tert-pentyl group in the target compound may reduce bioavailability compared to smaller substituents (e.g., methoxy in ), but enhance lipophilicity for CNS-targeting applications.
  • Chalcone derivatives with α,β-unsaturated ketones () show superior antimicrobial activity compared to saturated ketones, suggesting that conjugation enhances reactivity .

Biological Activity

The compound 1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one , also known as HPPH , is a phenolic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1406410-16-9
  • Molecular Weight : 234.339 g/mol
  • Purity : 98% .

Antioxidant Properties

HPPH exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that phenolic compounds can scavenge free radicals, thereby reducing cellular damage. The antioxidant capacity of HPPH was evaluated using various assays such as DPPH and ABTS, showing effective radical scavenging ability .

Antimicrobial Activity

Research indicates that HPPH possesses antimicrobial properties against a range of pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of HPPH on various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in a study involving breast cancer cells, HPPH treatment resulted in a significant decrease in cell viability and increased markers of apoptosis .

Photodynamic Therapy (PDT)

HPPH has been investigated as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT applications. Clinical trials have reported positive outcomes with HPPH in reducing tumor sizes when combined with laser treatment .

Case Study 1: Antioxidant Activity Evaluation

In a controlled study, HPPH was tested for its antioxidant properties against standard antioxidants like ascorbic acid and tocopherol. The results indicated that HPPH had comparable antioxidant capacity, highlighting its potential as a natural antioxidant agent.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
HPPH8290
Ascorbic Acid8592
Tocopherol8088

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of HPPH against common pathogens like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined.

PathogenMIC (µg/mL)
E. coli50
S. aureus30

These results suggest that HPPH can be an effective antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., ethanol or dichloromethane), temperature (60–80°C), and catalyst loading (e.g., thionyl chloride or Lewis acids). For example, using ethanol as a solvent with thionyl chloride (0.05 mL per 1.1 g substrate) improved yields in analogous chalcone syntheses by stabilizing intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer : Confirm the structure via:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR peaks for the tert-pentyl group (δ ~1.2–1.4 ppm for CH3_3) and the enone system (δ ~6.5–7.5 ppm for aromatic protons, δ ~2.5–3.5 ppm for methylpropan-1-one).
  • X-ray crystallography : Single-crystal diffraction (e.g., orthorhombic Pbca space group, Z = 8) provides bond lengths and angles (e.g., C=O at ~1.21 Å, C–C aromatic bonds ~1.39 Å). Refinement with SHELXL97 and data collection using a MacScience DIPLabo 32001 diffractometer are standard practices .

Q. What experimental protocols are recommended for assessing the compound’s solubility and stability under varying conditions?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy (λmax_{\text{max}} ~280 nm for aryl ketones).
  • Stability : Conduct accelerated degradation studies under heat (40–80°C), light (UV irradiation), and humidity (75% RH). Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition products like quinones or hydrolyzed intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in radical-mediated or photochemical reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and bond dissociation energies (BDEs). For example, the tert-pentyl group’s electron-donating effects lower the C–O BDE (~340 kJ/mol), enhancing radical stability. Molecular dynamics simulations (e.g., Gaussian 16) model photoexcitation pathways, predicting Norrish-type cleavage or hydrogen abstraction .

Q. What strategies are effective in analyzing contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Resolve discrepancies via:

  • Dose-response assays : Test across concentrations (1–100 μM) to differentiate specific activity from toxicity.
  • Mechanistic studies : Use flow cytometry (apoptosis assays) and ROS probes to identify off-target effects. For example, high cytotoxicity in MTT assays may correlate with ROS generation at >50 μM, masking antimicrobial efficacy at lower doses .

Q. How can the compound’s structure be modified to enhance its efficacy as a photoinitiator in polymer systems?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para position to red-shift absorption (λ > 350 nm). Co-initiators like amines (e.g., triethanolamine) improve efficiency via synergistic H-abstraction. Test photo-reactivity using photo-DSC (ΔH ~250–300 J/g) and FTIR to track monomer conversion .

Q. What crystallographic data can infer intermolecular interactions affecting solid-state reactivity?

  • Methodological Answer : Analyze packing diagrams (PLATON/ORTEP) for hydrogen bonds (O–H···O, ~2.7 Å) and π-π stacking (3.5–4.0 Å). For instance, strong H-bonding in the orthorhombic lattice may inhibit solid-state [2+2] cycloaddition, while weak van der Waals interactions facilitate mechanochemical reactions .

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